![molecular formula C23H31N3O2 B2791439 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea CAS No. 1448058-03-4](/img/structure/B2791439.png)
1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a synthetic organic compound with the molecular formula C23H30N2O2 It is characterized by the presence of a tert-butyl group, a methoxypiperidinyl group, and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 4-(4-methoxypiperidin-1-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学研究应用
1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study cellular processes and interactions. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can be exploited to design novel pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-tert-butyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide: This compound shares structural similarities with 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea, particularly the presence of the tert-butyl and methoxypiperidinyl groups.
Tert-butyl {4-[4-(4-methoxypiperidin-1-yl)methyl]benzyl}methylcarbamate: Another structurally related compound, differing in the functional groups attached to the core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,3)17-5-7-18(8-6-17)24-22(27)25-19-9-11-20(12-10-19)26-15-13-21(28-4)14-16-26/h5-12,21H,13-16H2,1-4H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUDQVVAODULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide](/img/structure/B2791360.png)
![2-fluoro-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2791356.png)
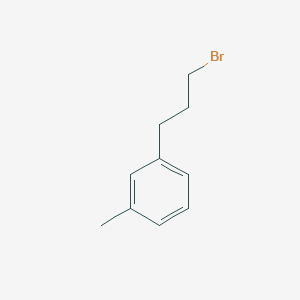
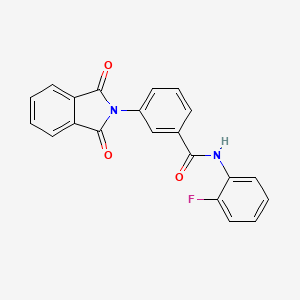
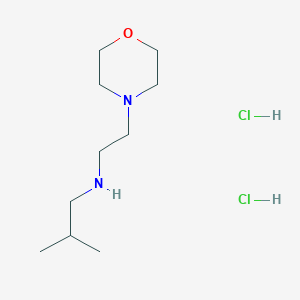
![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
![propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2791376.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)
![2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2791363.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2791366.png)
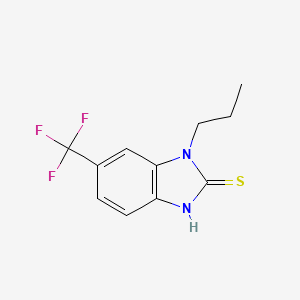
![(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2791369.png)
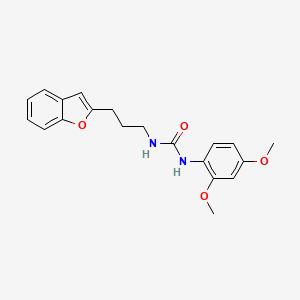
![11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2791373.png)
